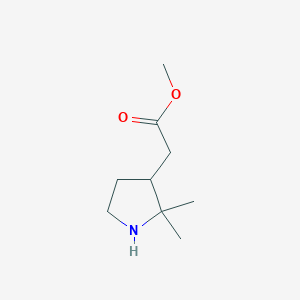
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate, also known as DMMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate is not well understood, but it is believed to act as an inhibitor of tubulin polymerization, which is essential for cell division. This inhibition leads to the arrest of cell cycle progression and ultimately cell death.
Biochemical and Physiological Effects
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has been shown to have a cytotoxic effect on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, a form of programmed cell death, in cancer cells. However, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has not been extensively studied for its biochemical and physiological effects, and further research is needed to fully understand its mechanism of action.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has several advantages for lab experiments, including its easy synthesis and availability, its potential applications in various fields, and its relatively low toxicity compared to other anticancer drugs. However, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate also has limitations, including its poor solubility in water and its limited stability, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate research, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the development of Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate-based anticancer drugs. Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can also be used as a building block for the synthesis of various polymers and copolymers, which can be further studied for their potential applications in material science. Additionally, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can be used as a chiral auxiliary for the synthesis of enantiomerically pure compounds, which can be studied for their potential applications in medicinal chemistry.
Méthodes De Synthèse
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can be synthesized through a multi-step process involving the reaction of 2,2-dimethylpyrrolidine with acetyl chloride followed by methylation with dimethyl sulfate. The resulting product is then purified through recrystallization to obtain pure Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate.
Applications De Recherche Scientifique
Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate has been shown to have antitumor activity and can be used as a lead compound for the development of anticancer drugs. In material science, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can be used as a building block for the synthesis of various polymers and copolymers. In organic synthesis, Methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate can be used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.
Propriétés
IUPAC Name |
methyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2)7(4-5-10-9)6-8(11)12-3/h7,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATLNLDBQYOJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2849545.png)
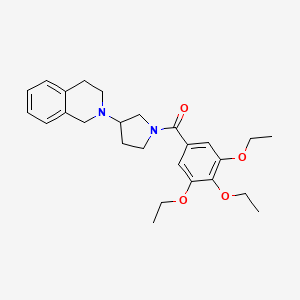


![1-[1-(2-Methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2849553.png)
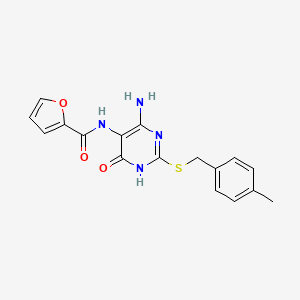

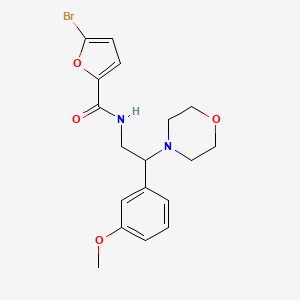
![N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2849559.png)
![Spiro[3.4]octane-2-sulfonyl chloride](/img/structure/B2849562.png)
![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxomorpholine-3-carboxamide](/img/structure/B2849563.png)
![1-ethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2849564.png)
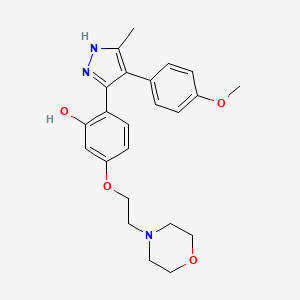
![Methyl 1-[(2-aminophenyl)sulfonyl]prolinate](/img/structure/B2849568.png)